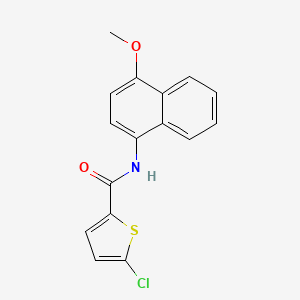

5-cloro-N-(4-metoxinaftalen-1-il)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

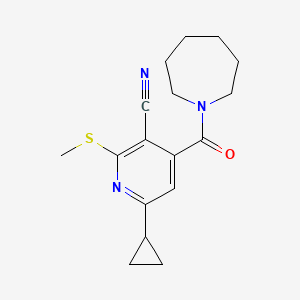

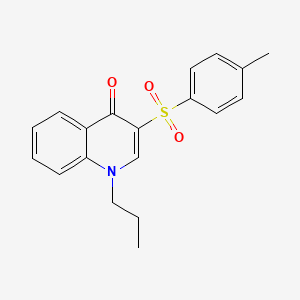

“5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide” is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a derivative of oxazolidinone and has been identified as a promising candidate for the development of safe and orally available anticoagulants .

Synthesis Analysis

The synthesis of this compound involves several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline . This is followed by condensation with an appropriate synthon . The exact details of the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and ring closure reactions . The exact details of these reactions can be found in the referenced papers .Aplicaciones Científicas De Investigación

Aplicaciones medicinales

5-cloro-N-(4-metoxinaftalen-1-il)tiofeno-2-carboxamida se utiliza en la producción de medicamentos para combatir enfermedades . Sus formas polimórficas y amorfas son particularmente útiles en este sentido .

Tratamiento de afecciones reumáticas

Este compuesto se ha utilizado en el tratamiento de afecciones reumáticas, artritis reumatoide y osteoartritis . Sus propiedades antiinflamatorias lo convierten en un candidato adecuado para estas aplicaciones .

Tratamiento del cáncer

This compound se puede utilizar como un inhibidor de la polimerización de tubulina, que puede inducir la apoptosis de las células cancerosas . Esto lo convierte en un candidato potencial para el tratamiento del cáncer .

Efectos fotomecánicos

Los cristales moleculares basados en this compound se han estudiado por sus efectos fotomecánicos . Estos efectos están impulsados por reacciones topoquímicas .

Ciencia de materiales

El compuesto se ha utilizado en el estudio de cristales moleculares y sus propiedades . Esto incluye el estudio de sus efectos fotomecánicos y sus posibles aplicaciones en ciencia de materiales .

Síntesis química

This compound se puede utilizar como material de partida o intermedio en diversas síntesis químicas . Esto incluye la síntesis de otros compuestos orgánicos .

Mecanismo De Acción

Target of Action

The primary target of the compound 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide acts as a highly potent and selective, direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound affects the coagulation cascade by inhibiting FXa. This inhibition disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The downstream effects include a reduction in clot formation and a potential decrease in the risk of thromboembolic diseases .

Pharmacokinetics

The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability

Result of Action

The molecular and cellular effects of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide’s action include the inhibition of FXa and the subsequent disruption of the coagulation cascade . This results in a reduction in clot formation, which can help prevent thromboembolic diseases .

Action Environment

The action, efficacy, and stability of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as the presence of other medications or health conditions

Análisis Bioquímico

Biochemical Properties

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide has been identified as a potent inhibitor of the coagulation enzyme Factor Xa . This interaction suggests that it may play a significant role in biochemical reactions related to blood coagulation. The compound’s interaction with Factor Xa is facilitated by the neutral ligand chlorothiophene in the S1 subsite .

Cellular Effects

The cellular effects of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide are primarily related to its inhibition of Factor Xa. This inhibition can influence various cellular processes, particularly those related to blood coagulation

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide involves its binding to Factor Xa . The compound’s high affinity for Factor Xa is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite . This interaction results in the inhibition of Factor Xa, thereby influencing the process of blood coagulation.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits excellent stability .

Metabolic Pathways

Given its role as a Factor Xa inhibitor, it is likely to be involved in the coagulation pathway .

Propiedades

IUPAC Name |

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-20-13-7-6-12(10-4-2-3-5-11(10)13)18-16(19)14-8-9-15(17)21-14/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDNGOXKOWTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

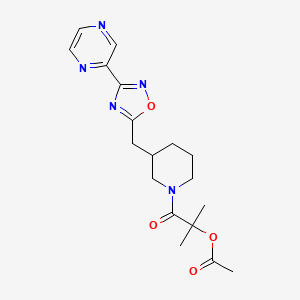

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)

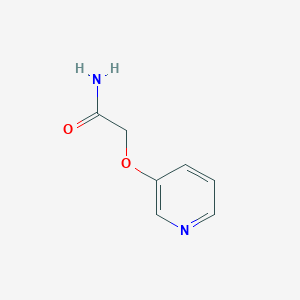

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

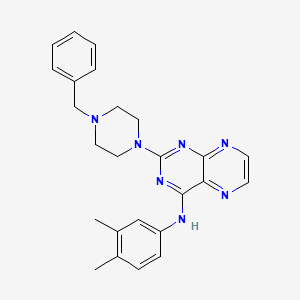

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)